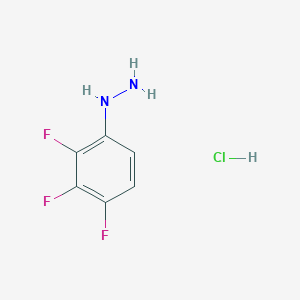

2,3,4-Trifluorophenylhydrazine hydrochloride

Description

BenchChem offers high-quality 2,3,4-Trifluorophenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluorophenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(11-10)6(9)5(3)8;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTZWBIOGCORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NN)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,4-Trifluorophenylhydrazine hydrochloride CAS number and molecular structure

An In-Depth Technical Guide to Fluorinated Phenylhydrazine Hydrochlorides for Researchers, Scientists, and Drug Development Professionals

A Note on 2,3,4-Trifluorophenylhydrazine Hydrochloride

Initial searches for "2,3,4-Trifluorophenylhydrazine hydrochloride" did not yield a specific CAS number or substantial technical data for this particular isomer. This suggests that it may be a rare or novel compound with limited publicly available information. However, the interest in trifluorinated phenylhydrazines is significant in the scientific community. Therefore, this guide will focus on a closely related, well-documented, and commercially available isomer: 4-(Trifluoromethyl)phenylhydrazine hydrochloride . The principles, applications, and methodologies discussed herein are largely applicable to other fluorinated phenylhydrazine analogs and will provide valuable insights for researchers working with this class of compounds.

Molecular Formula: C₇H₈ClF₃N₂[1][2][3]

Molecular Weight: 212.60 g/mol [1][2][3]

Molecular Structure and Chemical Properties

4-(Trifluoromethyl)phenylhydrazine hydrochloride is a substituted hydrazine compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction setup. The core structure consists of a phenyl ring substituted with a trifluoromethyl group at the para-position (position 4) and a hydrazine group. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the hydrazine moiety and the phenyl ring.

Molecular Structure:

Caption: Molecular structure of 4-(Trifluoromethyl)phenylhydrazine hydrochloride.

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

| Property | Value | Source |

| CAS Number | 2923-56-0 | [1][2] |

| Molecular Formula | C₇H₈ClF₃N₂ | [1][2][3] |

| Molecular Weight | 212.60 g/mol | [1][2][3] |

| Melting Point | 200 °C | [1] |

| Boiling Point | 230 °C at 760 mmHg | [1] |

| Flash Point | 92.9 °C | [1] |

| Density | 1.258 g/cm³ | [1] |

| Appearance | White to almost white powder/crystal | [4] |

| SMILES | Cl.NNc1ccc(C(F)(F)F)cc1 | [1] |

| InChIKey | WCAGNYIHAYOPSE-UHFFFAOYSA-N | [1][3] |

Synthesis of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride

The synthesis of arylhydrazines, including 4-(trifluoromethyl)phenylhydrazine hydrochloride, typically involves a two-step process starting from the corresponding aniline derivative.

Workflow for Synthesis:

Caption: General synthesis workflow for 4-(Trifluoromethyl)phenylhydrazine hydrochloride.

Experimental Protocol: Diazotization and Reduction

This protocol is a generalized procedure based on the synthesis of similar phenylhydrazines.[5]

Part 1: Diazotization

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Addition of Aniline: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add 4-(trifluoromethyl)aniline dropwise while maintaining the temperature. A white solid may form.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains between -5 and 0 °C. Stir vigorously for 1-2 hours after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Expert Insight: Maintaining a low temperature is critical during diazotization to prevent the decomposition of the unstable diazonium salt. The use of excess acid ensures the complete protonation of the aniline and prevents the coupling of the diazonium salt with unreacted aniline.

Part 2: Reduction

-

Preparation of Reducing Agent: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water or an appropriate solvent. Cool this solution to 0-5 °C.

-

Addition of Diazonium Salt: Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled to prevent side reactions.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction to stir at room temperature for several hours. The product, 4-(trifluoromethyl)phenylhydrazine, may precipitate.

-

Formation of Hydrochloride Salt: To isolate the hydrochloride salt, adjust the pH of the reaction mixture with concentrated hydrochloric acid. The product will precipitate as the hydrochloride salt.

-

Purification: The crude product can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum. Recrystallization can be performed for further purification.

-

Trustworthiness: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point is also a good indicator of purity.

Applications in Research and Development

Fluorinated phenylhydrazines are valuable building blocks in medicinal chemistry and materials science.[4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]

Key Applications:

-

Fischer Indole Synthesis: Phenylhydrazines are key reagents in the Fischer indole synthesis, a widely used method to synthesize indole derivatives.[7] Indoles are core structures in many pharmaceuticals and natural products. The reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

-

Synthesis of Heterocyclic Compounds: Beyond indoles, 4-(trifluoromethyl)phenylhydrazine hydrochloride is used to synthesize other heterocyclic systems like pyrazoles and triazoles, which are prevalent in pharmaceuticals and agrochemicals.[8]

-

Pharmaceutical Intermediates: This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer agents.[4]

-

Analytical Chemistry: It can be employed as a reagent in analytical methods for the detection and quantification of specific molecules.[4]

Safety and Handling

4-(Trifluoromethyl)phenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [9][10][11][12]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[9][10]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from incompatible materials such as oxidizing agents.[10]

References

- Vertex AI Search. (n.d.). Optimizing Synthesis: The Role of 2-Fluorophenylhydrazine HCl in Pharmaceuticals.

- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.

- Google Patents. (2010). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride (3107-34-4).

- Vertex AI Search. (n.d.). 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem.

- Chemsrc. (n.d.). CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride.

- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride | CAS 3107-34-4.

- PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790.

- PubChem. (n.d.). (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2.

- PubChem. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | C7H8ClF3N2O | CID 2777328.

- PubChem. (n.d.). 2-(Trifluoromethyl)phenylhydrazine Hydrochloride | C7H8ClF3N2 | CID 12891828.

- PubChem. (n.d.). (Trifluoromethyl)hydrazine Hydrochloride | CH4ClF3N2 | CID 122360889.

- BLD Pharm. (n.d.). 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- NileRed. (2015). Making Phenylhydrazine (Skatole precursor). YouTube.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.

- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

Sources

- 1. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 2. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Harnessing the Trifluoromethyl Moiety: A Technical Guide to Trifluorinated Phenylhydrazines in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the most impactful of these is the trifluoromethyl (CF₃) group. This guide provides an in-depth technical exploration of trifluorinated phenylhydrazines, a class of chemical building blocks that serve as critical gateways to a multitude of medicinally relevant scaffolds. We will dissect the causal physicochemical and pharmacological advantages conferred by the trifluoromethyl group, detail their synthetic applications with validated protocols, and examine case studies where these principles have been successfully applied in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of trifluorinated phenylhydrazines to design next-generation therapeutics.

The Trifluoromethyl Group: A Paradigm Shift in Molecular Design

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a deliberate strategy, not a trivial substitution.[1] Its unique electronic and steric properties can profoundly influence a molecule's behavior, transforming a promising lead compound into a viable drug candidate.[1][2] The rationale behind this strategic incorporation is rooted in its ability to predictably modulate several key drug-like properties.

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism.[1] By replacing a metabolically labile group, such as a methyl or an unsubstituted aromatic position, with a CF₃ group, chemists can effectively "shield" the molecule from enzymatic attack, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3][4]

Modulating Physicochemical Properties: Lipophilicity, Permeability, and Acidity

The CF₃ group exerts a powerful influence on a molecule's physical characteristics, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can significantly increase a molecule's overall lipophilicity.[5] This enhancement often improves membrane permeability, facilitating passage across biological barriers like the intestinal wall or the blood-brain barrier—a critical feature for central nervous system (CNS) drugs.[5]

-

Acidity/Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of adjacent acidic protons or basic nitrogen atoms. This modulation can be crucial for optimizing drug-receptor interactions, as the ionization state of a molecule at physiological pH dictates its binding affinity and solubility.[2]

The Power of Bioisosterism

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its desired biological activity, while potentially improving its other properties.[6] The trifluoromethyl group serves as an excellent bioisostere for several common functionalities:

-

Methyl Group: While sterically larger, the CF₃ group can mimic the space-filling properties of a methyl group while offering superior metabolic stability.

-

Chloro Group: The CF₃ group shares steric similarities with the chlorine atom and can often replicate or enhance binding interactions.[5]

-

Nitro Group: In specific cases, the CF₃ group has been successfully employed as a bioisosteric replacement for a nitro group, removing a functionality often associated with toxicity concerns while improving potency and metabolic stability.[7][8]

The table below summarizes the key physicochemical impacts of trifluoromethylation.

| Property | Impact of CF₃ Incorporation | Rationale & Consequence in Drug Design |

| Metabolic Stability | Significantly Increased | C-F bond strength resists CYP450 oxidation, leading to longer half-life and reduced clearance.[1][4] |

| Lipophilicity (LogP) | Increased | Enhances membrane permeability and can improve absorption and CNS penetration.[5] |

| Acidity (pKa) | Lowers pKa of adjacent N-H or O-H | Strong electron-withdrawing effect; modulates ionization state at physiological pH, impacting receptor binding and solubility.[2] |

| Binding Interactions | Can form unique non-covalent interactions | Can participate in dipole-dipole, ion-dipole, and orthogonal multipolar interactions with protein targets, enhancing binding affinity.[3] |

| Bioavailability | Often Improved | A combination of increased metabolic stability and enhanced permeability can lead to higher systemic drug exposure.[9] |

Synthetic Pathways: Trifluorinated Phenylhydrazines as Key Intermediates

Trifluorinated phenylhydrazines are not merely carriers of the CF₃ group; they are versatile synthetic precursors for constructing a wide array of heterocyclic scaffolds that form the core of many approved drugs.[10][11]

The Fischer Indole Synthesis: A Gateway to Trifluoromethylated Indoles

The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely used methods for preparing indole derivatives.[12] The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[12][13] Using a trifluorinated phenylhydrazine provides direct access to trifluoromethyl-substituted indoles, a privileged scaffold in medicinal chemistry.

The reaction proceeds through a well-studied, multi-step mechanism involving the formation of a phenylhydrazone, tautomerization to an enamine, a key[14][14]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[15][16]

Caption: Mechanism of the Fischer Indole Synthesis.

This protocol describes a representative Fischer indole synthesis using 4-(trifluoromethyl)phenylhydrazine and acetophenone.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).

-

Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-water with stirring.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure trifluoromethylated indole.

Synthesis of Pyrazoles and Other Heterocycles

Trifluorinated phenylhydrazines are also key precursors for other N-heterocycles. For instance, reaction with β-dicarbonyl compounds or β-CF₃-1,3-enynes provides a straightforward route to trifluoromethyl-substituted pyrazoles, pyrazolines, and pyrazolidines, which are also prevalent motifs in bioactive molecules.[14]

Caption: Synthetic utility of trifluoromethyl-phenylhydrazines.

Case Studies in Drug Development

The theoretical advantages of trifluoromethylation, accessed via phenylhydrazine precursors, are validated by their successful application in drug discovery programs.

| Compound Class / Example | Therapeutic Area | Target | Role of the Trifluoromethyl Group |

| Indole-based CB1 PAMs | Neuropathic Pain, Anxiety | Cannabinoid Receptor 1 (CB1) | Served as a bioisostere for a nitro group, removing a toxicophore while improving potency and metabolic stability.[8][17] |

| Pexidartinib | Oncology | CSF1R, KIT, FLT3-ITD Kinases | The CF₃-pyridine motif is crucial for activity. The CF₃ group enhances binding affinity and contributes to favorable pharmacokinetic properties.[18] |

| Fluoxetine (Prozac®) | Depression, Anxiety | Serotonin Reuptake Transporter (SERT) | While not made from a hydrazine, it is a landmark example. The CF₃ group on the phenoxy ring significantly enhances lipophilicity, facilitating brain penetration and blocking metabolic deactivation.[5][18] |

Spotlight: CB1 Positive Allosteric Modulators (PAMs)

The development of positive allosteric modulators for the CB1 receptor represents a compelling case study. Early lead compounds featured a 3-nitroalkyl-2-phenyl-indole structure.[17] Recognizing the potential liabilities of the nitro group, researchers performed a bioisosteric replacement with a trifluoromethyl group. The resulting CF₃-containing analogues not only eliminated the "non-drug-like" nitro group but also demonstrated superior potency and significantly improved in vitro metabolic stability, showcasing a textbook example of strategic trifluoromethylation.[8]

Foundational Synthesis: Preparation of a Key Precursor

Access to these powerful applications begins with the reliable synthesis of the trifluorinated phenylhydrazine starting material itself. The most common precursor, 4-(trifluoromethyl)phenylhydrazine, is typically prepared from 4-(trifluoromethyl)aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(trifluoromethyl)phenylhydrazine — TargetMol Chemicals [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Fischer Indole Synthesis of 4,5,6-Trifluoroindole from 2,3,4-Trifluorophenylhydrazine HCl

Abstract

This document provides a comprehensive protocol for the synthesis of 4,5,6-trifluoroindole, a valuable fluorinated heterocyclic compound, via the Fischer indole synthesis. The protocol starts from commercially available 2,3,4-Trifluorophenylhydrazine hydrochloride and ethyl pyruvate. This application note details the mechanistic rationale, experimental setup, step-by-step procedure, purification, and characterization of the final product. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing polyfluorinated indole scaffolds.

Introduction

The indole nucleus is a cornerstone structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2]

Incorporating fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated indoles are highly sought-after targets in drug discovery.[3] This protocol focuses on the synthesis of a trifluorinated indole, leveraging the unique electronic properties of the 2,3,4-trifluorophenylhydrazine starting material.

Mechanistic Rationale & Scientific Insights

The Fischer indole synthesis is a complex, multi-step reaction cascade initiated by the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound.[2][4] The subsequent acid-catalyzed steps are crucial for the formation of the indole ring.

Key Mechanistic Steps:

-

Hydrazone Formation: The reaction begins with the condensation of 2,3,4-trifluorophenylhydrazine with ethyl pyruvate to form the corresponding hydrazone. This is a standard imine formation reaction, typically driven to completion by the removal of water.

-

Tautomerization: The hydrazone tautomerizes to its enamine form. This step is critical as it sets up the molecule for the key rearrangement.

-

[5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.[5][6]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The aniline-type nitrogen then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[7]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring.[7]

Influence of Trifluoro-Substitution:

The presence of three strongly electron-withdrawing fluorine atoms on the phenylhydrazine ring significantly impacts the reaction.[7] These substituents decrease the electron density of the aromatic ring, which can hinder the key[5][5]-sigmatropic rearrangement step.[7] Consequently, more forceful reaction conditions, such as the use of a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures, are often necessary to drive the reaction to completion.[8][9][10] PPA serves as both a potent Brønsted acid catalyst and a dehydrating agent.[9]

Reaction Mechanism Visualization

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol

This protocol is a two-step, one-pot procedure for the synthesis of ethyl 4,5,6-trifluoroindole-2-carboxylate, followed by saponification and decarboxylation to yield 4,5,6-trifluoroindole.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Quantity | Notes |

| 2,3,4-Trifluorophenylhydrazine HCl | N/A | 198.57 | 1.99 g (10.0 mmol) | Starting material |

| Ethyl pyruvate | 617-35-6 | 116.12 | 1.16 g (10.0 mmol) | Carbonyl partner |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | Solvent for hydrazone formation |

| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~20 g | Catalyst and reaction medium |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.4 g (60.0 mmol) | For saponification |

| Water (Deionized) | 7732-18-5 | 18.02 | 40 mL + for workup | Solvent |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed | For neutralization/acidification |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction | Solvent for extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | 144-55-8 | 84.01 | For washing | Aqueous solution for neutralization |

| Brine (Saturated NaCl soln) | 7647-14-5 | 58.44 | For washing | Aqueous solution for washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying | Drying agent |

| Silica Gel | 7631-86-9 | 60.08 | For chromatography | Stationary phase for purification |

| Hexanes/Ethyl Acetate mixture | N/A | N/A | For chromatography | Mobile phase for purification |

Step-by-Step Procedure

Experimental Workflow Visualization

Caption: Overview of the two-part synthesis workflow.

Part A: Synthesis of Ethyl 4,5,6-Trifluoroindole-2-carboxylate

-

Hydrazone Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3,4-Trifluorophenylhydrazine HCl (1.99 g, 10.0 mmol), ethyl pyruvate (1.16 g, 10.0 mmol), and absolute ethanol (50 mL).

-

Stir the mixture and heat to reflux for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude hydrazone as an oil or solid.

-

Cyclization: In a separate flask, pre-heat polyphosphoric acid (~20 g) to approximately 80-90 °C with stirring.

-

Carefully add the crude hydrazone to the hot PPA. The addition may be exothermic.

-

Increase the temperature of the reaction mixture to 120-140 °C and stir vigorously for 1-2 hours. The reaction progress should be monitored by TLC (e.g., 4:1 Hexanes:EtOAc).

-

Work-up: Allow the reaction mixture to cool to below 100 °C and then very carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring. This quenching process is highly exothermic and should be done in a fume hood.

-

The resulting precipitate is the crude product. Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,5,6-trifluoroindole-2-carboxylate.

Part B: Saponification and Decarboxylation to 4,5,6-Trifluoroindole

-

Saponification: Transfer the crude ester to a round-bottom flask. Add a solution of sodium hydroxide (2.4 g, 60 mmol) in water (20 mL) and ethanol (20 mL).

-

Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water (30 mL) and cool in an ice bath.

-

Decarboxylation: Slowly acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. A precipitate of the carboxylic acid intermediate will form.

-

Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation. The evolution of CO₂ gas should be observed.

-

Cool the mixture to room temperature. Neutralize carefully with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification and Characterization

The crude 4,5,6-trifluoroindole should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Expected Characterization Data:

-

Appearance: Off-white to light brown solid.

-

¹H NMR: The spectrum will show characteristic signals for the indole protons. The aromatic protons will exhibit complex splitting patterns due to coupling with the fluorine atoms.

-

¹⁹F NMR: This is a crucial characterization technique.[11][12] Three distinct signals are expected for the three fluorine atoms on the benzene ring, with chemical shifts and coupling constants characteristic of their positions.[11]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 4,5,6-trifluoroindole (C₈H₄F₃N) should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

Troubleshooting

| Issue | Probable Cause | Suggested Solution |

| Low yield in cyclization step | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature to 140 °C or prolong the reaction time. Ensure vigorous stirring in the viscous PPA. |

| Deactivated starting material due to electron-withdrawing groups. | This is inherent to the substrate. Ensure PPA is active and conditions are sufficiently forcing. Alternative catalysts like Eaton's reagent could be explored. | |

| Incomplete decarboxylation | Insufficient heating time or incomplete acidification. | Ensure the pH is strongly acidic (pH 1-2) before heating. Extend the reflux time and monitor for the cessation of CO₂ evolution. |

| Difficult purification | Presence of polymeric side products from PPA-mediated reaction. | Perform a careful work-up to remove as much baseline material as possible before chromatography. A gradient elution during chromatography might be necessary for good separation. |

Safety Precautions

-

2,3,4-Trifluorophenylhydrazine HCl: Phenylhydrazine derivatives are toxic and potential carcinogens.[14] Handle with extreme care in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16][17] Avoid inhalation of dust and skin contact.[15][18]

-

Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns. It reacts violently with water, especially when hot. Handle with care, and always add the reaction mixture to ice, never the other way around.

-

Concentrated Acids (HCl): Corrosive and cause severe burns. Handle only in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[14][15][16]

References

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link]

-

Land of Learning. (2020). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Available from: [Link]

- Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole.

-

Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Available from: [Link]

-

Taber, D. F., & Stranberg, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. Available from: [Link]

-

Singh, S., et al. (2007). Purification of Tryptic Digests on Polyvinylidene Difluoride Membrane. PubMed - NIH. Available from: [Link]

-

Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

-

Royal Society of Chemistry. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available from: [Link]

-

ResearchGate. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]

-

MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]

-

Thermo Fisher Scientific Chemicals. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]

-

NIH. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Available from: [Link]

-

Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. Available from: [Link]

-

PMC - NIH. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Application Note: Reactivity and Protocols for 2,3,4-Trifluorophenylhydrazine Hydrochloride

Abstract & Strategic Relevance

2,3,4-Trifluorophenylhydrazine hydrochloride (CAS: 144273-73-4 for free base analogs) is a specialized fluorinated building block used primarily in the synthesis of polyfluorinated heterocycles. In drug discovery, the incorporation of fluorine atoms modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and protein-ligand binding interactions.

This guide details the reaction of this hydrazine with aldehydes and ketones to form 2,3,4-trifluorophenylhydrazones . These intermediates are critical precursors for the Fischer Indole Synthesis (yielding 5,6,7-trifluoroindoles) and pyrazole synthesis. Due to the strong electron-withdrawing nature of the three fluorine atoms, the nucleophilicity of the hydrazine nitrogen is reduced compared to non-fluorinated analogues, requiring optimized pH and thermal conditions for successful condensation.

Chemical Basis and Mechanism[1][2][3]

Reaction Mechanism: Acid-Catalyzed Condensation

The reaction proceeds via a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The terminal nitrogen (

) of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. -

Proton Transfer & Dehydration: The resulting carbinolamine intermediate undergoes acid-catalyzed dehydration to form the hydrazone (

) bond.

Critical Consideration (Fluorine Effect):

The fluorine atoms at positions 2, 3, and 4 exert a strong inductive effect (

-

Consequence: The initial nucleophilic attack is slower than with phenylhydrazine.

-

Solution: The reaction requires buffering (e.g., Sodium Acetate) to ensure a sufficient concentration of the free base hydrazine while maintaining enough acidity to activate the carbonyl oxygen.

Regiochemistry in Fischer Indole Synthesis

When the resulting hydrazone is subjected to Fischer Indolization conditions (Lewis or Brønsted acid + Heat), the cyclization is regioselective.

-

Ortho-Blocking: The 2-position of the phenyl ring is blocked by fluorine.

-

Cyclization Site: Ring closure must occur at the open ortho-position (C6 of the original phenyl ring).

-

Product: This yields 5,6,7-trifluoroindoles (following IUPAC renumbering where the hydrazine nitrogen becomes N1).

Figure 1: Reaction pathway from condensation to potential indole synthesis.[1][2][3]

Experimental Protocols

Safety and Handling

-

Hazards: Fluorinated hydrazines are toxic by ingestion and skin contact. They may cause sensitization.[4]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust or vapors.

-

Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent containers.

Protocol A: Synthesis of 2,3,4-Trifluorophenylhydrazones (Standard Condensation)

This protocol is optimized for isolation of the hydrazone for analytical characterization or subsequent purification.

Reagents:

-

2,3,4-Trifluorophenylhydrazine Hydrochloride (1.0 equiv)

-

Aldehyde or Ketone (1.0 - 1.1 equiv)[6]

-

Sodium Acetate (NaOAc) (1.2 - 1.5 equiv)

-

Solvent: Ethanol (95%) or Methanol

-

Water (distilled)

Step-by-Step Procedure:

-

Preparation of Hydrazine Solution: In a round-bottom flask, dissolve 2,3,4-Trifluorophenylhydrazine HCl (1 mmol) and Sodium Acetate (1.2 mmol) in Ethanol (5-10 mL).

-

Note: NaOAc buffers the HCl, liberating the free hydrazine base for reaction while maintaining a slightly acidic pH for carbonyl activation.

-

-

Addition of Carbonyl: Add the Aldehyde or Ketone (1.0 mmol) to the solution.

-

Liquid Carbonyls: Add directly.[4]

-

Solid Carbonyls: Dissolve in a minimum amount of ethanol before addition.

-

-

Reaction:

-

Isolation:

-

If precipitate forms: Cool to 0°C (ice bath), filter the solid, and wash with cold 50% aqueous ethanol.

-

If no precipitate: Add Water dropwise to the reaction mixture until turbidity appears. Cool to induce crystallization.[4]

-

-

Purification: Recrystallize from Ethanol/Water (ratio typically 3:1) to obtain pure crystals.

Protocol B: One-Pot Fischer Indole Synthesis (Synthesis of 5,6,7-Trifluoroindoles)

This protocol converts the hydrazone directly into the indole without isolation, utilizing the "open" ortho-position.

Reagents:

-

2,3,4-Trifluorophenylhydrazine HCl (1.0 equiv)

-

Enolizable Ketone (e.g., acetophenone, cyclohexanone) (1.0 equiv)

-

Acid Catalyst: 4% Sulfuric Acid in Acetic Acid OR Zinc Chloride (

) -

Solvent: Glacial Acetic Acid[6]

Step-by-Step Procedure:

-

Mixing: Dissolve the hydrazine hydrochloride and ketone in Glacial Acetic Acid (10 mL per gram of reactant).

-

Catalysis: Add concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mL) or Zinc Chloride (1.0 equiv).

-

Cyclization (Reflux): Heat the mixture to reflux (approx. 118°C for AcOH) for 2–4 hours.

-

Monitoring: Monitor by TLC.[4] The hydrazone spot will disappear, and a new fluorescent indole spot (often blue/purple under UV) will appear.

-

-

Work-up:

-

Pour the hot reaction mixture into Ice/Water (5x volume).

-

Neutralize carefully with NaOH or NaHCO3 to pH ~8-9.

-

Extract with Ethyl Acetate or Dichloromethane (3x).

-

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Data Presentation & Analytical Characterization

Expected Analytical Data

When characterizing the products, the fluorine atoms provide distinct NMR signatures.

| Analytical Method | Expected Signal Characteristics |

| 1H NMR (Hydrazone) | NH Signal: Broad singlet, typically |

| 19F NMR | Three Distinct Signals: Due to the 2,3,4-substitution pattern. Expect complex coupling (multiplets) due to F-F and F-H coupling. Range: typically -130 to -170 ppm. |

| Mass Spectrometry | Molecular Ion: |

| Appearance | Hydrazones: Typically yellow to orange crystalline solids. Indoles: White to off-white solids (may darken upon air oxidation). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate (Protocol A) | Product is too soluble in EtOH. | Add water dropwise to increase polarity ("oiling out" may occur; scratch glass to induce crystal growth). |

| Low Yield (Protocol B) | Incomplete cyclization or polymerization. | Ensure temperature is sufficient for reflux.[4] Use fresh |

| Dark Tarry Product | Decomposition due to oxidation. | Perform reaction under Nitrogen ( |

Workflow Visualization

Figure 2: Experimental workflow for hydrazone formation and subsequent indole synthesis.[12]

References

-

Fischer Indole Synthesis Mechanism & Review

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

-

Fluorine in Medicinal Chemistry (Reactivity context)

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

General Protocol for Phenylhydrazone Preparation

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Synthesis of Fluorinated Indoles

- Popowycz, F., et al. (2019).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thinkswap.com [thinkswap.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

reduction of diazonium salt to form 2,3,4-Trifluorophenylhydrazine

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2,3,4-Trifluorophenylhydrazine via Diazonium Salt Reduction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Hydrazines in Modern Drug Discovery

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is a prevalent pharmacophore found in numerous FDA-approved drugs.[2][3] Phenylhydrazines, meanwhile, are critical building blocks for synthesizing heterocyclic scaffolds, most notably indoles via the Fischer indole synthesis.[4]

Consequently, polyfluorinated phenylhydrazines like 2,3,4-Trifluorophenylhydrazine represent high-value intermediates for accessing novel therapeutic agents. They serve as precursors to complex molecular architectures designed to treat a range of diseases, from cancer to neurological disorders.[5] This guide provides a comprehensive, field-proven protocol for the synthesis of 2,3,4-Trifluorophenylhydrazine, focusing on the robust and scalable reduction of the corresponding diazonium salt. We will delve into the mechanistic underpinnings of the reaction, critical safety considerations, and a detailed, step-by-step methodology designed for reproducibility and high yield.

Foundational Chemical Principles

The synthesis is a two-stage process executed as a "one-pot" or sequential operation. It begins with the conversion of a primary aromatic amine to a diazonium salt (diazotization), followed immediately by its reduction to the target hydrazine.

Stage 1: Diazotization of 2,3,4-Trifluoroaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6][7]

The reaction must be conducted at low temperatures (0–5 °C) for a critical reason: aryl diazonium salts are thermally unstable.[8][9] If the temperature rises, the diazonium group can readily decompose, leading to the evolution of nitrogen gas (N₂) and the formation of the corresponding phenol, which is a major impurity.[6]

Mechanism Overview:

-

Protonation of nitrous acid by HCl.

-

Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic attack by the amine (2,3,4-Trifluoroaniline) on the nitrosonium ion.

-

A series of proton transfers and elimination of a water molecule yields the aryl diazonium ion.

Stage 2: Reduction of the Diazonium Salt

Aryl diazonium salts can be reduced to the corresponding aryl hydrazines using various mild reducing agents.[10] While sodium sulfite is a viable option,[11][12] stannous chloride (Tin(II) chloride, SnCl₂) in concentrated HCl is widely employed due to its effectiveness and reliability.[4][13][14]

Mechanism with Stannous Chloride: The Sn(II) ion is a two-electron reducing agent, which is ideal for the conversion of the diazonium cation (Ar-N₂⁺) to the hydrazine (Ar-NH-NH₂). The tin is oxidized from its +2 state to the more stable +4 state (as SnCl₄ or [SnCl₆]²⁻).[15] The reaction proceeds rapidly in a highly acidic medium, which also serves to precipitate the final product as a stable hydrochloride salt, facilitating its isolation.[12]

Below is a diagram illustrating the overall chemical transformation.

Caption: High-level overview of the two-stage synthesis.

Safety First: Critical Hazard Analysis and Mitigation

Both the intermediates and final products in this synthesis possess significant hazards that demand strict adherence to safety protocols.

-

Aryl Diazonium Salts: Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive, especially when dry.[8][9] Crucial Mitigation: Never isolate the diazonium salt intermediate. Always prepare it in solution at 0-5 °C and use it immediately in the subsequent reduction step.[7] Ensure proper venting for any nitrogen gas that may evolve.[8]

-

Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin sensitizers. They can be absorbed through the skin and are harmful if swallowed or inhaled. Crucial Mitigation: Handle 2,3,4-Trifluorophenylhydrazine and its solutions exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (butyl rubber is highly recommended).[16]

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Stannous chloride is also corrosive and harmful. Standard precautions for handling acidic and corrosive materials apply.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2,3,4-Trifluorophenylhydrazine hydrochloride. The entire workflow is visualized below.

Caption: Step-by-step laboratory workflow for the synthesis.

Reagents and Materials

| Reagent | Formula | M.W. | Moles (Equiv.) | Quantity |

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | 0.10 (1.0) | 14.71 g |

| Concentrated HCl (37%) | HCl | 36.46 | ~0.70 (7.0) | ~58 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 (1.05) | 7.25 g |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 0.30 (3.0) | 67.7 g |

| Deionized Water | H₂O | 18.02 | - | As needed |

Protocol Steps

Part A: Preparation of the 2,3,4-Trifluorobenzenediazonium Chloride Solution

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 2,3,4-Trifluoroaniline (14.71 g, 0.10 mol) and 40 mL of deionized water.

-

Acidification: Cool the flask in an ice-salt bath. Slowly add 25 mL of concentrated HCl while stirring. The aniline will dissolve to form its hydrochloride salt, which may precipitate as a white slurry.

-

Cooling: Ensure the internal temperature of the slurry is stable between 0 °C and 5 °C.

-

Nitrite Addition: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of deionized water and cool the solution in an ice bath.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry via the addition funnel. Maintain the internal temperature below 5 °C at all times. The addition should take approximately 30-45 minutes. After the addition is complete, a clear, pale-yellow solution of the diazonium salt should form.

-

Confirmation (Optional): Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If the test is negative, add a small amount of additional nitrite solution. The diazonium salt solution is now ready for immediate use.

Part B: Reduction and Isolation

-

Reducing Agent Prep: In a separate 1 L beaker or flask, dissolve Tin(II) chloride dihydrate (67.7 g, 0.30 mol) in 33 mL of concentrated HCl. Some gentle warming may be required initially, but the solution must be thoroughly cooled in an ice bath to below 10 °C before proceeding.

-

Reduction: Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold, stirred stannous chloride solution. A thick, white or off-white precipitate of the hydrazine hydrochloride salt will form. Use a squirt bottle with cold water to rinse the diazonium salt flask and add the rinsings to the reaction mixture. Control the rate of addition to keep the temperature below 10 °C.

-

Crystallization: After the addition is complete, continue to stir the thick slurry in the ice bath for an additional 60 minutes to ensure complete precipitation.[17]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with a small amount of ice-cold deionized water (2 x 25 mL) to remove residual tin salts and acid.

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product is 2,3,4-Trifluorophenylhydrazine hydrochloride.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% |

| Purity (by HPLC/NMR) | >98% |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | 1. Diazonium salt decomposition (temp >5°C).2. Incomplete precipitation. | 1. Maintain strict temperature control.2. Ensure sufficient stirring time after reduction. |

| Dark/Oily Product | Formation of azo-coupling side products or tar.[18] | Ensure a sufficiently acidic environment and maintain low temperatures throughout. The rapid addition of the diazonium salt to the reducing agent can be beneficial.[18] |

| Product is Gummy/Difficult to Filter | Incomplete reaction or presence of impurities. | Ensure stoichiometric amounts are correct and allow for adequate stirring time for full crystallization. |

References

- CN102910670A - Method for reducing stannic chloride - Google P

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google P

- WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google P

- EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google P

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

- CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl)

-

Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (URL: [Link])

-

Does this reduction mechanism of an diazonium via stannic chloride sense? - Chemistry Stack Exchange. (URL: [Link])

-

Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (URL: [Link])

-

An anomalous course of the reduction of 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)benzene diazonium salt: a reinvestigation - PubMed. (URL: [Link])

-

Safety and Handling of Hydrazine - DTIC. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines - Taylor & Francis Online. (URL: [Link])

- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google P

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

-

Phenylhydrazine Hydrochloride - Organic Syntheses. (URL: [Link])

-

Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF - ResearchGate. (URL: [Link])

-

Making Diazonium Salts - Chemistry LibreTexts. (URL: [Link])

-

Reactive Chemical Hazards of Diazonium Salts - ACS Publications. (URL: [Link])

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - ResearchGate. (URL: [Link])

- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google P

-

A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. (URL: [Link])

-

Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Hovione. (URL: [Link])

-

DIAZONIUM SALTS - Veer Surendra Sai University of Technology. (URL: [Link])

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - SciRP.org. (URL: [Link])

-

Reduction of Azo Dyes - University of Technology, Iraq. (URL: [Link])

-

Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines - Baxendale Group. (URL: [Link])

-

Diazonium Salts - NCERT. (URL: [Link])

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 12. lkouniv.ac.in [lkouniv.ac.in]

- 13. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. arxada.com [arxada.com]

- 17. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3,4-Trifluorophenylhydrazine Hydrochloride

Welcome to the technical support guide for the purification of 2,3,4-Trifluorophenylhydrazine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for their synthetic applications. Given its role in complex syntheses, ensuring the removal of residual starting materials, by-products, and decomposition products is critical for downstream success.

This guide provides a structured, in-depth approach to purification, moving beyond simple protocols to explain the underlying chemical principles. We will cover common issues, troubleshooting strategies, and detailed experimental procedures in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2,3,4-Trifluorophenylhydrazine hydrochloride?

Understanding the potential impurities is the first step in designing an effective purification strategy. The most common synthesis route involves the diazotization of 2,3,4-trifluoroaniline followed by reduction.[1][2] Impurities typically arise from this process and subsequent handling:

-

Unreacted Starting Materials: Residual 2,3,4-trifluoroaniline.

-

By-products of Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.

-

By-products of Reduction: Over-reduction products or other side reactions from the reducing agent (e.g., sodium sulfite).[3]

-

Oxidation/Decomposition Products: Phenylhydrazines, particularly the free base, are susceptible to air oxidation, which can produce colored impurities.[4] The hydrochloride salt is more stable but can still degrade over time or with exposure to incompatible materials.[5]

-

Inorganic Salts: Salts like sodium chloride or sodium sulfate remaining from the workup.[6]

Q2: What is the most effective and scalable method for purifying this compound?

For lab-scale to pilot-scale purification of crystalline solids like arylhydrazine hydrochlorides, recrystallization is the most robust and widely applicable method.[7][8] It is highly effective at removing both soluble and insoluble impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

A common and effective technique for phenylhydrazine hydrochlorides involves dissolving the crude material in a minimal amount of hot water or an alcohol/water mixture, followed by the addition of concentrated hydrochloric acid and cooling to precipitate the purified salt.[9] This "common ion effect" significantly reduces the solubility of the hydrochloride salt, leading to higher recovery of the pure product.[9]

Q3: How do I select the best solvent system for recrystallization?

The ideal solvent system should meet the following criteria:

-

High Solute Solubility at High Temperature: The crude material should dissolve completely at or near the solvent's boiling point.

-

Low Solute Solubility at Low Temperature: The purified compound should precipitate out in high yield upon cooling.

-

Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent (removed during filtration of the product).

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should be easily removed from the purified crystals.

Based on the properties of similar phenylhydrazine hydrochlorides, the following solvents are excellent starting points for investigation.[10][11]

| Solvent System | Class | Boiling Point (°C) | Rationale & Key Considerations |

| Water/HCl | Protic, Polar | 100 | Excellent for dissolving the polar hydrochloride salt. Adding concentrated HCl reduces solubility upon cooling for high recovery.[9] Can be effective for removing organic, less polar impurities. |

| Ethanol/Water | Protic, Polar | ~78-100 | A versatile mixture. The crude material is dissolved in hot ethanol, and water is added dropwise until turbidity appears. Re-heating to dissolve, followed by slow cooling, often yields high-quality crystals. |

| Isopropanol (IPA) | Protic, Polar | 82 | A good alternative to ethanol. Often provides a sharp solubility differential with temperature. |

Q4: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for assessing purity. A simple TLC analysis can quickly show you the number of components in your crude material and the effectiveness of the purification.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. You may need to add 1-2% triethylamine (TEA) to the eluent to prevent "streaking" of the basic hydrazine spot on the acidic silica plate.

-

Visualization: UV light (254 nm) is the primary method. Staining with a potassium permanganate (KMnO₄) dip can also be used to visualize compounds that are not UV-active.

The purified product should appear as a single, distinct spot on the TLC plate with a consistent Rf value, while impurities should either be absent or significantly diminished.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification workflow.

Problem: My compound "oils out" instead of crystallizing during recrystallization.

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the concentration of the solute is too high, exceeding its solubility limit at a temperature above its melting point (or the melting point of the solvated complex).

Solutions:

-

Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the concentration slightly.

-

Slow Cooling: This is the most critical factor.[12] Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly into an ice bath from a high temperature. Insulating the flask can promote slower cooling and better crystal formation.

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem: My final product is still colored (e.g., pink, yellow, or brown).

Color is often indicative of trace impurities, particularly oxidation products.[9]

Solutions:

-

Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities.

-

Procedure: After dissolving the crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution.

-

Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-

Action: Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the filtrate to cool.

-

-

Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity and remove persistent colored impurities.

Problem: The recovery yield after recrystallization is very low.

Low recovery can be attributed to several factors. The goal is to maximize the recovery of pure product while leaving impurities behind in the mother liquor.

Solutions:

-

Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Using an excessive amount will keep more of your product dissolved in the mother liquor even after cooling.

-

Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 30-60 minutes after it has reached room temperature to maximize precipitation.

-

Check the Mother Liquor: After filtering your product, you can analyze the mother liquor by TLC. If a significant amount of product is present, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling. Be aware that this second crop will likely be less pure than the first.

-

Use the Common Ion Effect: As mentioned in Q2, adding concentrated HCl to an aqueous solution of the hydrochloride salt will drastically decrease its solubility and increase the yield.[9]

Visualized Workflows and Protocols

Purification Decision Workflow

The following diagram outlines the decision-making process for purifying crude 2,3,4-Trifluorophenylhydrazine hydrochloride.

Caption: Decision workflow for purification.

Troubleshooting Crystallization Issues

This diagram provides a logical path for troubleshooting common problems during the crystallization step.

Caption: Troubleshooting crystallization problems.

Detailed Protocol: Recrystallization from Water/HCl

This protocol is adapted from established methods for purifying phenylhydrazine hydrochloride.[9]

Safety Precautions: 2,3,4-Trifluorophenylhydrazine hydrochloride is harmful if swallowed or in contact with skin and causes skin and eye irritation.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound and concentrated hydrochloric acid in a fume hood.

Equipment:

-

Erlenmeyer flask

-

Hotplate/stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stir rod

Procedure:

-

Dissolution: For every 10 g of crude 2,3,4-Trifluorophenylhydrazine hydrochloride, place it in a 250 mL Erlenmeyer flask. Add approximately 60 mL of deionized water.

-

Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Avoid boiling for extended periods if possible, although short periods of boiling may be necessary.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add ~0.1-0.2 g of activated charcoal. Swirl for 2-3 minutes.

-

Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

-

Precipitation: To the hot, clear filtrate, add approximately 20 mL of concentrated hydrochloric acid (37%). A precipitate should begin to form immediately.

-

Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to ensure maximum crystallization.

-

Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual HCl and mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The resulting product should be fine white crystals.

References

-

Organic Syntheses Procedure. (n.d.). Phenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). JPS5920665B2 - Purification method of phenylhydrazine.

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.

- Google Patents. (n.d.). EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.

- Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.

-

MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Retrieved from [Link]

- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.

- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.

-

Dubi Chem. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylhydrazine Hydrochloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]

- 2. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 3. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale [mdpi.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 6. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 8. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemiis.com [chemiis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 13. 2-(Trifluoromethyl)phenylhydrazine Hydrochloride | C7H8ClF3N2 | CID 12891828 - PubChem [pubchem.ncbi.nlm.nih.gov]

preventing byproduct formation in phenylhydrazine synthesis

Introduction

Phenylhydrazine is a cornerstone reagent in synthetic chemistry, pivotal for constructing heterocyclic compounds like indoles via the Fischer indole synthesis, and for forming phenylhydrazones used in the characterization of carbonyl compounds.[1][2] Despite its utility, its synthesis is fraught with challenges, primarily the formation of unwanted byproducts that can significantly reduce yield, compromise purity, and complicate downstream applications.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to navigate the complexities of phenylhydrazine synthesis. Our focus is on understanding the mechanistic origins of byproduct formation and implementing robust protocols to ensure a high-quality, reliable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in phenylhydrazine synthesis and what do they look like?

A1: The most prevalent byproducts arise from side reactions during the initial diazotization step or from the instability of the product itself. Key byproducts include:

-

Diazoamino Compounds (Triazenes): Bright yellow precipitates that form when the reaction medium is not sufficiently acidic.[1]

-

Phenols: Oily droplets or liquids that result from the decomposition of the diazonium salt intermediate at elevated temperatures.[3]

-

Tar-like Substances: Dark, often black, tarry materials identified as benzoquinone and other polymeric species.[1] These are typically caused by localized excess of nitrous acid.

-

Oxidation Products: Phenylhydrazine is highly sensitive to air and will oxidize, turning from a pale yellow liquid into a dark red or brown material.[2][4]

Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?

A2: The benzenediazonium chloride intermediate is thermally unstable.[1] Above 5 °C, it readily decomposes by reacting with water in the acidic solution to produce phenol and nitrogen gas.[3] This decomposition is exothermic and can lead to a runaway reaction if not controlled, severely reducing the yield of the desired diazonium salt and contaminating the product with phenol.

Q3: My final phenylhydrazine product is dark brown, not pale yellow. What happened?

A3: A dark brown color is a definitive sign of oxidation. Phenylhydrazine readily oxidizes upon exposure to atmospheric oxygen.[4] This can happen during the workup (e.g., extraction, distillation) if not performed under an inert atmosphere (like nitrogen or argon) or during storage. The presence of trace metal impurities can also catalyze this oxidation.

Q4: I see a yellow precipitate forming during the diazotization. Should I be concerned?

A4: Yes, this is a cause for concern. A bright yellow precipitate indicates the formation of a diazoamino compound (a triazene). This occurs when the benzenediazonium salt couples with unreacted aniline. The root cause is insufficient acidity, which leaves free aniline available to attack the diazonium ion. To proceed correctly, the reaction requires at least three equivalents of acid to ensure all aniline is protonated and the medium remains acidic.[1]